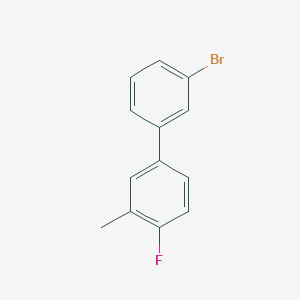

3-Bromo-4'-fluoro-3'-methylbiphenyl

Description

Significance of Halogenated and Alkylated Biaryl Scaffolds in Organic Chemistry and Materials Science Research

Halogenated and alkylated biaryl scaffolds are of paramount importance in both organic chemistry and materials science. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and alkyl groups onto the biphenyl (B1667301) core dramatically influences the molecule's properties. Halogens, particularly fluorine, can alter electronic distribution, enhance lipophilicity, and block metabolic pathways, making these scaffolds highly valuable in medicinal chemistry. nih.govmdpi.comnih.gov In materials science, halogenation can tune the electronic and photophysical properties of biphenyls, leading to their use in liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. acs.org Alkyl groups, on the other hand, can impact the molecule's solubility, crystal packing, and conformational flexibility.

The strategic placement of halogens and alkyl groups allows for the fine-tuning of intermolecular interactions, such as halogen bonding and π-π stacking, which are crucial for designing materials with specific properties and for enhancing drug-receptor binding. researchgate.net The development of synthetic methodologies, such as the Suzuki-Miyaura coupling, has made the synthesis of a vast library of these substituted biphenyls highly accessible. acs.org

Overview of Research Trends in Fluorine- and Bromine-Containing Biphenyl Derivatives

Research into fluorine- and bromine-containing biphenyl derivatives is a highly active area. Fluorine's high electronegativity and small size make it a unique tool in molecular design. The incorporation of fluorine is a prevalent strategy in the development of pharmaceuticals, with a significant number of new drugs approved by the FDA containing this element. nih.gov Fluorinated biphenyls are explored for their potential as antimicrobial agents, enzyme inhibitors, and central nervous system drugs. nih.govmdpi.com

Bromine-containing biphenyls are also of significant interest. The bromine atom can serve as a reactive handle for further chemical transformations, enabling the synthesis of more complex molecules. Furthermore, brominated compounds are investigated for their flame-retardant properties and as key intermediates in the synthesis of agrochemicals and pharmaceuticals. The presence of both fluorine and bromine on a biphenyl scaffold offers a dual functionality that is increasingly being explored in contemporary chemical research.

Contextualization of 3-Bromo-4'-fluoro-3'-methylbiphenyl within Contemporary Biphenyl Chemistry Studies

This compound, with its specific substitution pattern, fits squarely within the modern trends of biphenyl chemistry. It possesses a bromine atom, a fluorine atom, and a methyl group, each contributing to its potential utility. The presence of the bromo and fluoro groups on different rings allows for potential regioselective cross-coupling reactions, making it a potentially versatile building block in organic synthesis. The methyl group can influence its solubility and conformational behavior.

While no specific research has been published on this compound, its constituent parts are well-studied. The 3-bromo-phenyl moiety is a common building block, and the 4-fluoro-3-methylphenyl group is also known in various chemical contexts. The combination of these fragments into a single molecule suggests potential applications in areas where halogenated and alkylated biphenyls have already shown promise, such as medicinal chemistry and materials science. The lack of dedicated studies on this particular isomer represents a gap in the current body of scientific knowledge and an opportunity for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-1-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPNODSRNHDDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3-Bromo-4'-fluoro-3'-methylbiphenyl , a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques and variable temperature studies, would provide a complete picture of its atomic connectivity and conformational dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of This compound would reveal the number of distinct proton environments, their chemical shifts, signal integrations, and coupling patterns (multiplicity). The aromatic region of the spectrum is expected to be complex due to the presence of two substituted phenyl rings.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-2 | ~7.6 | d | J ≈ 2 |

| H-4 | ~7.4 | dd | J ≈ 8, 2 |

| H-5 | ~7.2 | d | J ≈ 8 |

| H-6 | ~7.5 | t | J ≈ 8 |

| H-2' | ~7.3 | m | |

| H-5' | ~7.1 | m | |

| H-6' | ~7.2 | m | |

| -CH₃ | ~2.4 | s |

Note: The exact chemical shifts and coupling constants are predictive and would require experimental verification.

The protons on the brominated ring (H-2, H-4, H-5, H-6) would exhibit distinct signals due to the influence of the bromine atom and the biphenyl (B1667301) linkage. The protons on the fluorinated and methylated ring (H-2', H-5', H-6') would also show characteristic multiplets, with their chemical shifts influenced by the fluorine and methyl substituents. The methyl protons would likely appear as a singlet in the upfield region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in This compound would give a distinct signal. The chemical shifts would be influenced by the nature of the substituents (bromine, fluorine, methyl) and their positions on the biphenyl rings.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 | ~142 |

| C-2 | ~130 |

| C-3 | ~123 (C-Br) |

| C-4 | ~133 |

| C-5 | ~128 |

| C-6 | ~126 |

| C-1' | ~137 (d, J(C-F) ≈ 3 Hz) |

| C-2' | ~130 (d, J(C-F) ≈ 8 Hz) |

| C-3' | ~139 (d, J(C-F) ≈ 6 Hz) |

| C-4' | ~162 (d, J(C-F) ≈ 245 Hz) |

| C-5' | ~115 (d, J(C-F) ≈ 21 Hz) |

| C-6' | ~125 |

| -CH₃ | ~20 |

Note: The exact chemical shifts and carbon-fluorine coupling constants (J(C-F)) are predictive and require experimental data for confirmation.

The carbon attached to the bromine atom (C-3) would be significantly shielded, while the carbon attached to the fluorine atom (C-4') would show a large coupling constant in the ¹³C NMR spectrum, a characteristic feature of C-F bonds.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment and Coupling Constants

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For This compound , a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the second phenyl ring. The chemical shift of this signal would be characteristic of an aryl fluoride. Furthermore, this signal would likely appear as a multiplet due to coupling with neighboring protons (H-2', H-5').

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton networks within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This would be instrumental in confirming the connectivity between the two phenyl rings and the positions of the substituents.

Variable Temperature NMR (VT-NMR) for Conformational Dynamics

The biphenyl system can exhibit restricted rotation around the C1-C1' bond, leading to atropisomerism, especially with bulky substituents. Variable Temperature NMR (VT-NMR) studies could provide insights into the conformational dynamics of This compound . By recording NMR spectra at different temperatures, it would be possible to determine if there is a significant energy barrier to rotation around the central C-C bond. If the rotation is slow on the NMR timescale at lower temperatures, one might observe the splitting of signals for the ortho-protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For This compound , the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M and M+2) of nearly equal intensity. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the molecular formula.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Relative Intensity |

| [M]⁺ (with ⁷⁹Br) | 264.99 | ~100% |

| [M+2]⁺ (with ⁸¹Br) | 266.99 | ~98% |

The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways for biphenyls include cleavage of the bond between the two rings and loss of the substituents.

Computational and Theoretical Investigations of Substituted Biphenyl Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 3-Bromo-4'-fluoro-3'-methylbiphenyl at the atomic level. These methods provide a framework for predicting molecular geometries, electronic structures, and energies.

Density Functional Theory (DFT) Studies for Ground State Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule such as this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G*, are used to determine its most stable three-dimensional structure, known as the ground state geometry.

The optimization process systematically alters the molecular geometry to find the lowest energy conformation. Key parameters obtained from this optimization include bond lengths, bond angles, and dihedral angles. For this compound, the inter-ring dihedral angle is of particular interest as it defines the twist between the two phenyl rings.

Furthermore, DFT calculations yield crucial electronic properties. These properties help in understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Biphenyl (B1667301) System

| Property | Illustrative Value | Description |

|---|---|---|

| Ground State Energy | -X Hartrees | The total electronic energy of the molecule in its most stable conformation. |

| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| LUMO Energy | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | (Y-Z) eV | An indicator of chemical reactivity and electronic stability. |

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for electronic structure analysis. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally intensive than DFT, can provide more accurate descriptions of electron correlation effects. These methods are particularly valuable for refining the understanding of non-covalent interactions and for providing benchmark data for less computationally expensive methods.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the biphenyl scaffold, primarily due to rotation around the inter-ring single bond, necessitates a thorough conformational analysis.

Analysis of Inter-ring Torsion Angles and Conformational Landscapes

The conformation of a biphenyl system is largely defined by the torsion angle (or dihedral angle) between the two aromatic rings. For this compound, the presence of substituents at the 3 and 3' positions influences the preferred inter-ring torsion angle. A potential energy surface can be generated by calculating the energy of the molecule at various fixed torsion angles. This landscape reveals the lowest energy conformations (valleys) and the energy barriers to rotation (peaks). For many 3,3'-disubstituted biphenyls, a double-minimum potential is observed, with energy minima occurring at non-planar (twisted) conformations and energy maxima at the planar and perpendicular conformations. chemrxiv.org

Table 2: Illustrative Conformational Energy Profile for a 3,3'-Disubstituted Biphenyl

| Torsion Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | High (Barrier) | Planar |

| ~45 | Low (Minimum) | Twisted |

| 90 | High (Barrier) | Perpendicular |

| ~135 | Low (Minimum) | Twisted |

Theoretical Prediction and Study of Atropisomerism in Biphenyl Derivatives

Atropisomerism occurs in substituted biphenyls when rotation around the inter-ring single bond is sufficiently hindered, allowing for the isolation of stable rotational isomers (atropisomers). researchgate.net The primary condition for atropisomerism is the presence of bulky ortho-substituents. While this compound has meta-substituents, the steric and electronic effects of these groups, particularly the bromine and methyl groups, can contribute to a significant rotational barrier.

Computational methods can predict the likelihood of atropisomerism by calculating the height of the rotational energy barrier. A generally accepted rule of thumb is that a barrier of approximately 20-23 kcal/mol is sufficient to allow for the separation of atropisomers at room temperature.

Computational Studies on Conformational Mobility and Barriers to Rotation

The energy required to rotate one phenyl ring relative to the other is known as the rotational barrier. Computational studies can map out the entire rotational pathway and identify the transition states, which correspond to the energy maxima on the potential energy surface. For this compound, the transition states would likely correspond to the planar (0° and 180° torsion angles) and perpendicular (90° torsion angle) conformations, where steric and/or electronic repulsions are maximized. The energy difference between the ground state (energy minimum) and the transition state defines the rotational barrier. These barriers are crucial for understanding the dynamic behavior and conformational mobility of the molecule.

Electronic Structure and Reactivity Descriptors

Detailed computational analyses provide deep insights into the electronic characteristics and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) are commonly employed to calculate various electronic and reactivity descriptors.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other chemical species. The MEP surface is color-coded to represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Despite the utility of this method, a specific MEP map for this compound has not been found in the surveyed literature. Such a map would be instrumental in understanding the influence of the bromo, fluoro, and methyl substituents on the electrostatic potential of the biphenyl core.

Dipole Moment Calculations and their Correlation with Molecular Properties

Regrettably, no published studies containing the calculated dipole moment for this compound could be located.

Conceptual DFT (CDFT) for Global and Local Reactivity Prediction

A CDFT analysis of this compound would be highly informative for predicting its chemical behavior. However, no such analysis has been reported in the available scientific literature.

Table 1: Conceptual DFT Global Reactivity Descriptors (Data Not Available)

| Descriptor | Symbol | Formula | Calculated Value for this compound |

| Chemical Hardness | η | (I-A)/2 | Data Not Available |

| Chemical Softness | S | 1/η | Data Not Available |

| Electronegativity | χ | (I+A)/2 | Data Not Available |

| Electrophilicity Index | ω | μ²/2η | Data Not Available |

| I: Ionization Potential, A: Electron Affinity, μ: Chemical Potential |

Evaluation of Aromaticity Indices and π-π Stacking Interactions

Aromaticity is a key property of biphenyl systems, influencing their stability and reactivity. Computational methods allow for the calculation of various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), to quantify the degree of aromatic character in each of the phenyl rings. Furthermore, the study of π-π stacking interactions is crucial for understanding non-covalent interactions in the solid state and in biological systems. rsc.orgnih.gov

No computational studies evaluating the aromaticity indices or potential for π-π stacking interactions for this compound have been identified.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve modeling reactions such as nucleophilic aromatic substitution or cross-coupling reactions. Such studies provide fundamental understanding of the factors controlling reaction outcomes and can aid in the optimization of synthetic routes.

A search of the literature did not yield any studies on the computational modeling of reaction mechanisms involving this compound.

Reactivity Profiles and Transformation Pathways of Halogenated Biphenyls

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

The reactivity of the biphenyl core in 3-Bromo-4'-fluoro-3'-methylbiphenyl towards electrophilic aromatic substitution is influenced by the existing substituents. Biphenyls, in general, undergo electrophilic substitution reactions similar to benzene (B151609). rsc.org The directing effects of the bromine, fluorine, and methyl groups on the two phenyl rings will determine the position of substitution.

The bromine atom on the first ring is a deactivating group but directs incoming electrophiles to the ortho and para positions. The methyl group on the same ring is an activating group, also directing to the ortho and para positions. On the second ring, the fluorine atom is a deactivating group but is an ortho, para-director. The interplay of these electronic and steric effects will dictate the regioselectivity of the substitution.

For instance, in chloromethylation reactions of biphenyl, a chloromethyl group is introduced onto the aromatic ring through electrophilic substitution. rsc.org This proceeds via the formation of a chloromethyl cation, which then attacks the electron-rich biphenyl core. rsc.org The specific isomer(s) formed for this compound would depend on the relative activating and directing strengths of the present substituents.

Nucleophilic Substitution Reactions Involving Bromine as a Leaving Group

The bromine atom in this compound can act as a leaving group in nucleophilic substitution reactions. This allows for the introduction of various functional groups at the C3' position. Common nucleophiles that can displace the bromine include amines and thiols. Such reactions are valuable in organic synthesis for creating more complex molecules from the biphenyl scaffold. For example, the bromine atom can be substituted by nucleophiles like amines or thiols to form new derivatives.

Reductive Transformations and Hydrogenation of Biphenyls

Halogenated biphenyls can undergo reductive transformations, including hydrogenation. The reduction of the bromine atom in a brominated biphenyl can lead to the formation of the corresponding debrominated biphenyl.

The hydrogenation of the biphenyl core itself is also a significant transformation. The selective hydrogenation of one aromatic ring in a biphenyl system can be achieved using specific catalysts and reaction conditions. For example, palladium catalysts have been used for the selective hydrogenation of one aromatic ring in biphenyl and its derivatives. google.com The process typically involves reacting the biphenyl compound with molecular hydrogen in a suitable solvent at elevated temperatures and pressures. google.com A study on biphenyl hydrogenation using a Ni-Mo sulfide (B99878) catalyst demonstrated that conversion increases with temperature, with significant hydrogenation occurring at 380°C. d-nb.info The addition of water can sometimes enhance the reaction rate. google.com The complete hydrogenation of biphenyl leads to the formation of bicyclohexyl.

A eutectic mixture of biphenyl and diphenylmethane (B89790) has been investigated as a liquid organic hydrogen carrier, with a reversible hydrogen storage capacity of 6.9 mass %. researchgate.net This mixture can be catalytically hydrogenated and dehydrogenated, showcasing the potential of biphenyl systems in hydrogen storage applications. researchgate.net

Regioselectivity and Chemoselectivity in Functionalization and Cross-Coupling Reactions

Regioselectivity and chemoselectivity are crucial aspects of the functionalization and cross-coupling reactions of substituted biphenyls like this compound. The presence of multiple reactive sites (the C-Br bond and various C-H bonds on both rings) necessitates precise control over reaction conditions to achieve the desired outcome.

In cross-coupling reactions such as the Suzuki-Miyaura coupling, the bromine atom serves as a reactive handle for the formation of new carbon-carbon bonds. nih.gov This reaction is widely used for the synthesis of complex biaryl structures. rsc.org The choice of catalyst and ligands can significantly influence the regioselectivity of the coupling. For instance, rhodium-catalyzed cross-coupling reactions have shown switchable regioselectivity based on the fine-tuning of the catalytic system. nih.gov

The functionalization of the biphenyl core can also be directed by the existing substituents. For example, in the synthesis of substituted biphenyl libraries, functional groups can be introduced at specific positions by taking advantage of the differential reactivity of protected hydroxyl groups. lookchem.com

Studies on Intermolecular Interactions and Halogen Bonding

The fluorine and bromine atoms in this compound can participate in various intermolecular interactions, including halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region on another molecule. nih.gov

The electron density around a covalently bonded halogen atom is not uniform, leading to a region of positive electrostatic potential, known as a "sigma hole," on the side of the halogen opposite to the covalent bond. youtube.comyoutube.com This positive region can interact favorably with electron-rich atoms like oxygen or nitrogen. youtube.com The strength of the sigma hole, and thus the halogen bond, is enhanced by the presence of electron-withdrawing groups on the molecule. youtube.com In this compound, the electronegative fluorine atom could potentially enhance the sigma hole on the bromine atom, influencing its ability to form halogen bonds.

Studies on iodinated perfluoroalkanes have shown that halogen bonds can be significant in the self-assembly of molecules in monolayers. nih.gov The interaction energy of halogen bonds can be comparable to that of hydrogen bonds and they play a crucial role in determining the structure of molecular crystals. nih.govresearchgate.net The sulfur atom in methionine can also act as a halogen bond acceptor. youtube.com

Structure-Reactivity Relationships in Substituted Biphenyl Systems

The relationship between the structure of substituted biphenyls and their reactivity is a well-established area of study. The rotational barrier around the central C-C bond in biphenyls is a key structural feature that influences their properties. libretexts.org Biphenyl itself is not planar, with the two phenyl rings being twisted relative to each other due to steric hindrance between the ortho-hydrogens. libretexts.org

Substituents at the ortho positions significantly impact the barrier to rotation. The size of the ortho substituents is a critical factor; larger groups lead to a higher activation energy for rotation and can result in atropisomerism, where conformational isomers can be isolated at room temperature. libretexts.orgresearchgate.net An activation energy of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature. libretexts.org

The electronic effects of substituents also play a crucial role in the reactivity of biphenyls. The Hammett equation provides a quantitative way to correlate the electronic effects of meta and para substituents with reaction rates and equilibrium constants. libretexts.org However, this equation often fails for ortho-substituted compounds due to the significant influence of steric and proximity effects. libretexts.org

Advanced Research Applications of Biphenyl Derivatives in Materials Science

Development of Organic Electronic Materials

There is currently a lack of specific research detailing the application of 3-Bromo-4'-fluoro-3'-methylbiphenyl in organic electronic materials.

Applications in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)

No specific studies were identified that demonstrate the use of this compound as a component in the emissive layers or other functional layers of OLEDs, or as a constituent of liquid crystal mixtures for LCDs.

Components in Organic Semiconductors and Molecular Wires

Similarly, the scientific literature does not appear to contain reports on the incorporation of this compound into organic semiconductors or its use as a building block for molecular wires.

Engineering of Polymeric Materials and Frameworks

The utilization of this compound in the engineering of specialized polymeric materials and frameworks is not documented in available research.

Incorporation into Organic Polymers of Intrinsic Microporosity (PIMs)

While polymers of intrinsic microporosity (PIMs) are a significant area of materials research, there is no evidence to suggest that this compound has been used as a monomer or structural unit in the synthesis of PIMs. nih.gov PIMs derive their properties from the inefficient packing of rigid and contorted polymer chains, and while substituted biphenyls can be used to create such structures, the specific use of this compound has not been reported.

Utilization in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. There are no available studies indicating that this compound has been employed as an organic linker in the synthesis of MOFs.

Design of Photoluminescent Substances and Fluorescent Materials

No research could be found that specifically investigates the photoluminescent or fluorescent properties of this compound or its application as a fluorescent material.

Building Blocks for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

The structure of this compound makes it an ideal precursor for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). The key to this potential lies in the carbon-bromine bond, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netnih.govnih.gov

In this context, the bromine atom on one of the phenyl rings can be coupled with a variety of organoboron compounds (like boronic acids or esters) to form a new carbon-carbon bond. gre.ac.ukmdpi.com This methodology is a cornerstone of modern organic synthesis for constructing biaryl and polyaryl systems. rsc.org By selecting an appropriate boronic acid, chemists can strategically extend the aromatic system of the biphenyl (B1667301) core, building larger, planar, or three-dimensional PAHs with tailored electronic and photophysical properties.

The general catalytic cycle for such a transformation involves three main steps: oxidative addition of the aryl bromide to a palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the final product while regenerating the catalyst. nih.govyoutube.com The fluoro and methyl substituents on the second phenyl ring of this compound would remain intact during this process, allowing for the creation of PAHs with specific electronic modifications and solubility characteristics. For instance, the electron-withdrawing fluorine atom can influence the HOMO/LUMO energy levels of the resulting PAH, which is a critical factor in designing materials for organic electronics.

A hypothetical reaction scheme demonstrating this potential is the coupling of this compound with pyrene-1-boronic acid. This reaction would yield a novel, highly fluorescent PAH, tethering the substituted biphenyl unit to a large polycyclic core. The properties of such a molecule would be of interest for applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions Using this compound

| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Potential Product |

| 1 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 2-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-yl)naphthalene |

| 2 | Pyrene-1-boronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Dioxane | 1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-yl)pyrene |

| 3 | 9-Anthraceneboronic acid | Buchwald Palladacycle (1%) | K₃PO₄ | 2-MeTHF | 9-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-yl)anthracene |

Exploration of Biphenyl Derivatives as Ligands in Coordination Chemistry

The biphenyl scaffold is a privileged structure in the design of high-performance ligands for homogeneous catalysis. rsc.orgresearchgate.net While this compound is not itself a ligand, it is an excellent precursor for the synthesis of custom phosphine (B1218219) ligands. The bromo-substituent can be transformed into a coordinating phosphine group, a fundamental component of many state-of-the-art catalysts. nih.govosti.gov

The most common method to achieve this transformation is through lithium-halogen exchange followed by reaction with a chlorophosphine. First, the aryl bromide is treated with an organolithium reagent (like n-butyllithium) at low temperatures to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to form the desired tertiary phosphine ligand. rsc.orgrsc.org This synthetic route creates a new phosphorus-carbon bond, yielding a (4'-fluoro-3'-methyl-[1,1'-biphenyl]-3-yl)diphenylphosphine ligand.

This resulting phosphine ligand would possess several interesting features:

A Bulky Biphenyl Backbone: The biphenyl group provides significant steric bulk, which is crucial for creating a defined coordination sphere around a metal center and can enhance catalyst stability and selectivity. wikipedia.org

Electronic Tuning: The fluoro and methyl groups on the distal ring can electronically tune the properties of the ligand. acs.org The electron-withdrawing fluorine atom can decrease the electron-donating ability of the phosphine, while the methyl group has a mild electron-donating effect. This allows for fine-tuning the electronic environment of a metal catalyst, thereby influencing its reactivity and efficiency. acs.org

Such custom-designed ligands are highly sought after for a range of metal-catalyzed reactions, including cross-couplings, hydrogenations, and hydroformylations. rsc.orgrsc.org The specific steric and electronic profile of a ligand derived from this compound could offer unique advantages in challenging catalytic transformations.

Table 2: Potential Synthesis and Properties of a Phosphine Ligand from this compound

| Step | Reaction | Reagents | Product | Key Feature |

| 1 | Lithiation | n-Butyllithium, THF, -78 °C | 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-yllithium | Reactive Intermediate |

| 2 | Phosphination | Chlorodiphenylphosphine (ClPPh₂) | (4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-yl)diphenylphosphine | Final Ligand |

| Property | Description |

| Ligand Type | Tertiary Arylphosphine |

| Key Structural Motif | Substituted Biphenyl |

| Potential Application | Ligand for Palladium, Rhodium, or Nickel Catalysis |

| Tunable Properties | Steric bulk and electronic nature influenced by F and Me groups |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-4'-fluoro-3'-methylbiphenyl, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, utilizing a brominated aryl halide (e.g., 3-bromobiphenyl derivatives, CAS 2113-57-7) and a fluorinated/methylated boronic acid. Key parameters include catalyst selection (Pd(PPh₃)₄ or PdCl₂(dppf)), solvent choice (THF or toluene), and temperature control (80–110°C). Reaction optimization should employ Design of Experiments (DoE) to assess the impact of molar ratios, base strength (e.g., K₂CO₃), and inert atmosphere .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of analytical techniques:

- GC/HPLC : Purity assessment (>95% by GC, as per standards in ).

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at 3', fluoro at 4').

- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (C₁₃H₁₀BrF).

- Elemental Analysis : Validate empirical composition .

Q. What safety protocols are critical when handling brominated/fluorinated biphenyls like this compound?

- Methodology :

- Storage : Under inert atmosphere (N₂/Ar) at 0–6°C to prevent decomposition.

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.

- Waste Disposal : Segregate halogenated waste and follow EPA guidelines (e.g., STORET codes 45067–45068 for biphenyls) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for halogenated biphenyl derivatives?

- Methodology : Address discrepancies (e.g., conflicting NMR shifts) via:

- 2D NMR (COSY, NOESY) : Clarify coupling patterns and spatial proximity of substituents.

- X-ray Crystallography : Confirm absolute configuration if crystalline.

- Computational Modeling : Compare experimental spectra with DFT-predicted shifts (e.g., ACD/Labs Percepta) .

Q. What strategies enhance regioselectivity in the bromination of fluorinated/methylated biphenyl precursors?

- Methodology :

- Directing Groups : Use electron-donating groups (e.g., -OCH₃) to direct bromine to the meta position.

- Lewis Acid Catalysts : Employ FeBr₃ or AlCl₃ to control electrophilic substitution.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor specific intermediates .

Q. How does the methyl group at the 3' position influence the electronic properties of this compound?

- Methodology :

- Hammett Analysis : Quantify electron-donating effects (σₚ values) using substituent constants.

- Cyclic Voltammetry : Measure redox potentials to assess electron density shifts.

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What green chemistry approaches can reduce environmental impact in synthesizing this compound?

- Methodology :

- Solvent Selection : Use bio-based solvents (e.g., 2-MeTHF) or water via micellar catalysis.

- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles.

- Waste Minimization : Apply continuous flow systems to improve atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.